3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid is a complex organic compound with the molecular formula C21H17NO5 and a molecular weight of 363.37 g/mol. This compound features a furan ring, an amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functional group. The Fmoc group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds, preventing unwanted side reactions.
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid has notable biological relevance, particularly in medicinal chemistry. Its structure allows it to act as a building block in the synthesis of peptide-based drugs and bioconjugates. Furthermore, its ability to protect amino groups makes it essential in solid-phase peptide synthesis, facilitating the construction of complex peptides while minimizing side reactions.
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid typically involves several steps:
The compound has diverse applications in scientific research:
While specific interaction studies for this compound may not be extensively documented, its role as a protecting group in peptide synthesis implies that it interacts with various biological molecules during the formation of peptides. The ability to modify its structure through oxidation or reduction allows for further exploration into its interactions with proteins and other biomolecules.
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid can be compared with other compounds that feature similar structures or functionalities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid | 1936714-49-6 | Similar Fmoc protection; different furan position |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | 737007-45-3 | Incorporates pyrrole structure; used in medicinal chemistry |
| 3-cyclohexyl-2-(9H-fluoren-9-yl-methoxy-carbonyl)-amino-propanoic acid | 185379-40-2 | Cyclohexyl substitution; affects solubility and reactivity |
The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid lies in its specific combination of the Fmoc protecting group with a furan ring and carboxylic acid functionality, providing distinct reactivity and applications in organic synthesis compared to similar compounds.